molecular formula C20H20N4O3 B7692102 1-{4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperidine

1-{4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperidine

Cat. No.: B7692102
M. Wt: 364.4 g/mol
InChI Key: QCSPJUMZUWVLRI-UHFFFAOYSA-N
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Description

1-{4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperidine is a complex organic compound that features a piperidine ring substituted with a nitrophenyl group and an oxadiazole moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

The synthesis of 1-{4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperidine typically involves multiple steps, starting from readily available starting materials

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a nitrile oxide to form the 1,2,4-oxadiazole ring.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid.

    Formation of the Piperidine Ring: The final step involves the formation of the piperidine ring, which can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-{4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the aromatic ring.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperidine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular processes.

Comparison with Similar Compounds

1-{4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}piperidine can be compared with other similar compounds, such as:

    4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid: This compound shares the oxadiazole moiety but differs in the presence of a butanoic acid group instead of the piperidine ring.

    1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazine): This compound features a similar aromatic structure but with different substituents and functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(2-methylphenyl)-5-(3-nitro-4-piperidin-1-ylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-14-7-3-4-8-16(14)19-21-20(27-22-19)15-9-10-17(18(13-15)24(25)26)23-11-5-2-6-12-23/h3-4,7-10,13H,2,5-6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSPJUMZUWVLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)N4CCCCC4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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